

Spectroscopic Data for Methyl 2,4-dibromobutyrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 2,4-dibromobutyrate

Cat. No.: B1583245

[Get Quote](#)

This technical guide provides a comprehensive analysis of the spectroscopic data for **Methyl 2,4-dibromobutyrate**, a key intermediate in the synthesis of various pharmaceuticals.^[1] Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of the compound's structural features as elucidated by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The focus is on the practical interpretation of spectral data, grounded in established principles of organic spectroscopy.

Introduction: The Significance of Methyl 2,4-dibromobutyrate

Methyl 2,4-dibromobutyrate ($C_5H_8Br_2O_2$) is a versatile bifunctional molecule featuring two bromine atoms at the α and γ positions relative to the ester carbonyl group. This unique substitution pattern makes it a valuable building block in organic synthesis, particularly for the construction of heterocyclic systems and other complex molecular architectures. Accurate and thorough spectroscopic characterization is paramount for verifying its identity, assessing its purity, and understanding its reactivity in subsequent chemical transformations. This guide will delve into the predicted and expected spectroscopic signatures of **Methyl 2,4-dibromobutyrate**, providing a robust framework for its analysis.

Molecular Structure and Properties:

Property	Value
Molecular Formula	C ₅ H ₈ Br ₂ O ₂
Molecular Weight	259.92 g/mol
SMILES	COC(=O)C(Br)CCBr
Density	Approximately 1.840 g/mL at 20 °C

Experimental and Computational Methodologies

While experimental spectra for **Methyl 2,4-dibromobutyrate** are not widely published, the data presented herein is a composite of predictions based on established spectroscopic principles and data from structurally related compounds. The following sections detail the standard methodologies for acquiring such spectra.

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are typically acquired on a 400 MHz or higher spectrometer. The sample (5-10 mg) is dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy

IR spectra are recorded on a Fourier-Transform Infrared (FTIR) spectrometer. For liquid samples like **Methyl 2,4-dibromobutyrate**, a thin film is prepared between two potassium bromide (KBr) plates. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced, ionized, and the resulting fragments are separated based on their mass-to-charge ratio (m/z).

Spectroscopic Data and Interpretation

¹H NMR Spectroscopy (Predicted)

The ^1H NMR spectrum of **Methyl 2,4-dibromobutyrate** is expected to exhibit four distinct signals, corresponding to the four unique proton environments in the molecule.

Predicted ^1H NMR Data (400 MHz, CDCl_3):

Signal	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
a	~ 3.80	Singlet	3H	$-\text{OCH}_3$
b	~ 2.50 - 2.70	Multiplet	2H	$-\text{CH}_2-$ (C3)
c	~ 4.40	Triplet	1H	$-\text{CHBr}-$ (C2)
d	~ 3.60	Triplet	2H	$-\text{CH}_2\text{Br}$ (C4)

Interpretation:

- $-\text{OCH}_3$ (a): The methyl protons of the ester group are expected to appear as a sharp singlet around 3.80 ppm, a characteristic region for this functional group.
- $-\text{CH}_2-$ (b): The methylene protons at the C3 position are diastereotopic and are coupled to the protons on C2 and C4. This will result in a complex multiplet in the range of 2.50-2.70 ppm.
- $-\text{CHBr}-$ (c): The proton at the C2 position, being adjacent to the electron-withdrawing bromine atom and the carbonyl group, will be significantly deshielded and is predicted to appear as a triplet around 4.40 ppm due to coupling with the C3 methylene protons.
- $-\text{CH}_2\text{Br}$ (d): The methylene protons at the C4 position, attached to a bromine atom, are expected to resonate as a triplet around 3.60 ppm due to coupling with the C3 protons.

Caption: Molecular structure of **Methyl 2,4-dibromobutyrate** with proton assignments.

^{13}C NMR Spectroscopy (Predicted)

The proton-decoupled ^{13}C NMR spectrum is predicted to show five signals, corresponding to the five carbon atoms in the molecule.

Predicted ^{13}C NMR Data (100 MHz, CDCl_3):

Signal	Chemical Shift (δ , ppm)	Assignment
1	~ 169	C=O (C1)
2	~ 45	$-\text{CHBr-}$ (C2)
3	~ 38	$-\text{CH}_2-$ (C3)
4	~ 30	$-\text{CH}_2\text{Br}$ (C4)
5	~ 53	$-\text{OCH}_3$

Interpretation:

- C=O (1): The carbonyl carbon of the ester is expected to be the most downfield signal, appearing around 169 ppm.
- $-\text{CHBr-}$ (2): The carbon atom bonded to the bromine at the α -position (C2) will be deshielded and is predicted to resonate around 45 ppm.
- $-\text{CH}_2-$ (3): The methylene carbon at C3 is expected to appear around 38 ppm.
- $-\text{CH}_2\text{Br}$ (4): The carbon atom bonded to the bromine at the γ -position (C4) is predicted to be in the region of 30 ppm.
- $-\text{OCH}_3$ (5): The methyl carbon of the ester group will be found around 53 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by the characteristic absorptions of the ester functional group and the carbon-bromine bonds.

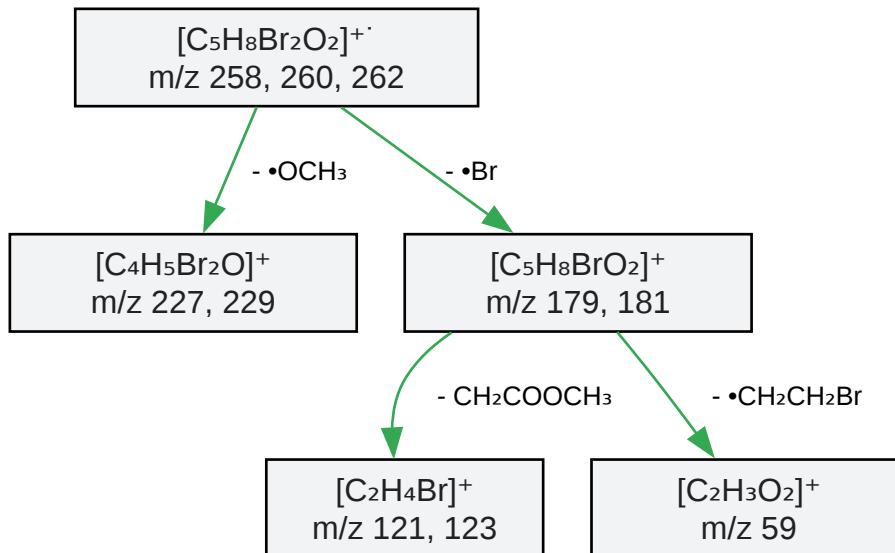
Predicted IR Absorption Bands:

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 2950	Medium	C-H stretch (aliphatic)
~ 1740	Strong	C=O stretch (ester)
~ 1200, 1150	Strong	C-O stretch (ester)
~ 650, 550	Medium-Strong	C-Br stretch

Interpretation:

- A strong, sharp absorption band around 1740 cm⁻¹ is a definitive indicator of the ester carbonyl (C=O) stretch.[2]
- Strong bands in the 1200-1150 cm⁻¹ region are characteristic of the C-O stretching vibrations of the ester group.[3]
- The presence of carbon-bromine bonds will give rise to absorptions in the fingerprint region, typically between 650 and 550 cm⁻¹.

Mass Spectrometry (Predicted)


The mass spectrum of **Methyl 2,4-dibromobutyrate** will exhibit a characteristic isotopic pattern for bromine-containing compounds. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[4] This results in pairs of peaks (M and M+2) for the molecular ion and any bromine-containing fragments.

Predicted Key Fragments:

m/z	Ion Structure
258, 260, 262	$[M]^+$ (molecular ion)
227, 229	$[M - OCH_3]^+$
179, 181	$[M - Br]^+$
151, 153	$[M - Br - CO]^+$ or $[BrCH_2CH_2CHCO]^+$
121, 123	$[BrCH_2CH_2]^+$
59	$[COOCH_3]^+$

Interpretation:

The molecular ion peak should be observed as a cluster at m/z 258, 260, and 262, corresponding to the different combinations of bromine isotopes. Common fragmentation pathways would include the loss of the methoxy group (-OCH₃), a bromine atom (-Br), and cleavage of the carbon-carbon bonds.

[Click to download full resolution via product page](#)

Caption: Predicted major fragmentation pathways for **Methyl 2,4-dibromobutyrate** in EI-MS.

Conclusion

The spectroscopic data presented in this guide, based on established principles and analysis of related compounds, provides a comprehensive framework for the identification and characterization of **Methyl 2,4-dibromobutyrate**. The predicted ¹H and ¹³C NMR spectra offer detailed insights into the connectivity of the molecule, while IR spectroscopy confirms the presence of key functional groups. Mass spectrometry provides crucial information on the molecular weight and elemental composition, with the characteristic bromine isotopic pattern serving as a definitive marker. This guide serves as a valuable resource for scientists engaged in the synthesis and application of this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. youtube.com [youtube.com]
- To cite this document: BenchChem. [Spectroscopic Data for Methyl 2,4-dibromobutyrate: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1583245#spectroscopic-data-for-methyl-2-4-dibromobutyrate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com